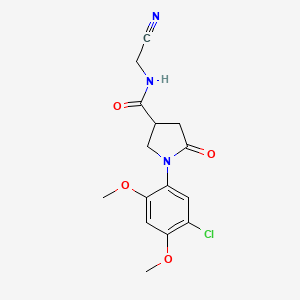

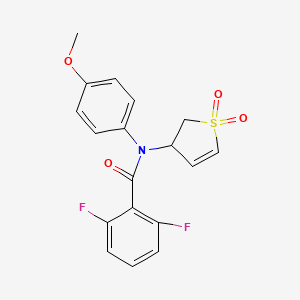

![molecular formula C23H16BrN3 B2470340 2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline CAS No. 71858-23-6](/img/structure/B2470340.png)

2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

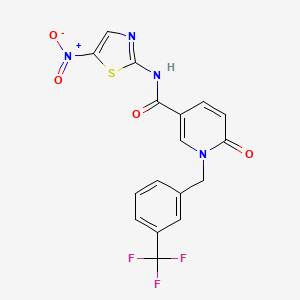

2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline is a chemical compound that belongs to the quinoline family. It is a heterocyclic compound that contains a quinoline ring and a benzimidazole ring. This compound has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Materials

Research on quinoline derivatives, including structures similar to "2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline," indicates their significant potential in the development of novel optoelectronic materials. These compounds are integral to creating luminescent molecules, photoelectric conversion elements, image sensors, and organic light-emitting diodes (OLEDs). The integration of quinoline and pyrimidine fragments into π-extended conjugated systems enhances electroluminescent properties, making these derivatives crucial for fabricating materials for white OLEDs and red phosphorescent OLEDs. Additionally, these compounds are explored for nonlinear optical materials and colorimetric pH sensors, demonstrating their versatile application in optoelectronic devices (Lipunova et al., 2018).

Medicinal Chemistry

Quinoline derivatives are extensively studied for their medicinal properties. These compounds, including the specific structure , are found in over 200 naturally occurring alkaloids and possess a wide range of biological activities. Their structural stability and the ability to introduce various bioactive moieties make them attractive scaffolds for developing new potential medicinal agents. Novel quinazolinone structures have shown antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential in addressing antibiotic resistance and developing new therapeutic agents (Tiwary et al., 2016).

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties. These compounds effectively form stable chelating complexes with surface metallic atoms, offering protection against metallic corrosion. This property is particularly valuable in industrial applications where corrosion resistance is crucial. Research into quinoline-based compounds as corrosion inhibitors provides insights into their application in enhancing the durability and lifespan of metal components (Verma et al., 2020).

Synthesis of Biologically Active Compounds

The synthesis and biological activity of benzimidazole-quinoline compounds, such as "2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline," are of significant interest in developing novel bioactive compounds. These hybrid molecules combine two or more bioactive heterocyclic moieties, offering a platform for synthesizing therapeutically active agents. Research data supports the potential of these derivatives in treating various illnesses, including cancer and microbial infections, with lesser adverse effects, underscoring the importance of such structures in medicinal chemistry (Salahuddin et al., 2023).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-4-(1-methylbenzimidazol-2-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3/c1-27-22-9-5-4-8-20(22)26-23(27)18-14-21(15-10-12-16(24)13-11-15)25-19-7-3-2-6-17(18)19/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRLWCSBWLUOEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride](/img/structure/B2470257.png)

![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2470258.png)

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-2-nitrobenzamide](/img/structure/B2470263.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2470266.png)

![N'-(5-chloro-2-methylphenyl)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2470268.png)